N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide
Description
N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a propyl chain, and a dioxothiolane ring
Properties
IUPAC Name |
N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3S/c1-9(12-3-2-11(15)6-13(12)16)7-17-14(18)10-4-5-21(19,20)8-10/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFAYHDLXBAGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCS(=O)(=O)C1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide typically involves the following steps:
Formation of the 2,4-difluorophenylpropyl intermediate: This step involves the reaction of 2,4-difluorobenzene with propyl bromide in the presence of a base such as potassium carbonate to form 2-(2,4-difluorophenyl)propane.
Cyclization to form the dioxothiolane ring: The intermediate is then reacted with a thiolane derivative under acidic conditions to form the dioxothiolane ring.
Amidation: The final step involves the reaction of the dioxothiolane intermediate with a carboxamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolane ring to a thiolane ring.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the dioxothiolane ring can modulate the compound’s reactivity and stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenyl)pyridine: Shares the difluorophenyl group but differs in the presence of a pyridine ring instead of a dioxothiolane ring.
2,4-difluorophenol: Contains the difluorophenyl group but lacks the propyl chain and dioxothiolane ring.
N-methyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)]propyl-(1-substituted phenyl)-dithiocarbamate: Contains a similar difluorophenyl group and propyl chain but differs in the presence of a triazole ring and dithiocarbamate moiety.
Uniqueness
N-[2-(2,4-difluorophenyl)propyl]-1,1-dioxothiolane-3-carboxamide is unique due to the combination of its difluorophenyl group, propyl chain, and dioxothiolane ring. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
